An In-depth Technical Guide to (S)-2-(1-Aminoethyl)phenol: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (S)-2-(1-Aminoethyl)phenol: Synthesis, Characterization, and Applications
Introduction: In the landscape of modern drug discovery and asymmetric catalysis, the demand for enantiomerically pure building blocks is paramount. Chiral phenolic amines, in particular, represent a privileged scaffold due to their bifunctional nature, which allows for the construction of complex molecular architectures with precise stereochemical control. (S)-2-(1-Aminoethyl)phenol is a distinguished member of this class, serving as a critical intermediate for the synthesis of high-value pharmaceuticals and sophisticated chiral ligands. Its structure, featuring a primary amine on a stereogenic center adjacent to a phenolic ring, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of (S)-2-(1-Aminoethyl)phenol, from its fundamental properties and synthesis to its characterization, applications, and safe handling, designed for researchers and professionals in organic synthesis and medicinal chemistry.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its identity and physical characteristics. These properties govern its behavior in reactions, its solubility in various solvent systems, and the appropriate methods for its purification and handling.
Table 1: Core Identifiers for (S)-2-(1-Aminoethyl)phenol
| Identifier | Value |
|---|---|
| CAS Number | 133511-37-2[1] |
| Molecular Formula | C₈H₁₁NO[1] |
| Molecular Weight | 137.18 g/mol [2][3] |
| IUPAC Name | 2-((1S)-1-aminoethyl)phenol |
| Synonyms | (S)-α-Methyl-2-hydroxybenzylamine, Phenol, 2-[(1S)-1-aminoethyl]-[3] |
| Chemical Structure | |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white crystalline solid (typical) | Commercial Suppliers |
| Purity | ≥95% (typical) | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 2 |[3] |
Synthesis and Chiral Resolution: A Strategic Approach
The synthesis of enantiopure (S)-2-(1-Aminoethyl)phenol is not a trivial undertaking and showcases fundamental strategies in modern organic chemistry. The most common and economically viable approach involves the synthesis of the racemic compound followed by a classical chiral resolution. Alternatively, asymmetric synthesis routes, though often more complex, can provide direct access to the desired enantiomer.
Synthesis of Racemic 2-(1-Aminoethyl)phenol
The predominant pathway to the racemic amine begins with the commercially available 2-hydroxyacetophenone. The key transformation is the conversion of the ketone to the primary amine. This is typically achieved via a two-step process: formation of an oxime, followed by its chemical reduction.
Caption: Synthetic pathway from 2-hydroxyacetophenone to the racemic amine.
Step 1: Synthesis of 2-Hydroxyacetophenone Oxime [4][5][6]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxyacetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a suitable base such as sodium acetate (2.3 eq).[5]
-
Add methanol as the solvent and heat the mixture to reflux (approx. 80°C) for 3-4 hours.[5]
-
Causality: The base deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine, which then undergoes a condensation reaction with the ketone carbonyl. The reaction is driven to completion by heating.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the oxime.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification if of sufficient purity.
Step 2: Reduction of 2-Hydroxyacetophenone Oxime to Racemic Amine
-
In a well-ventilated fume hood, prepare a suspension of zinc dust (5.0 eq) in formic acid or a similar reducing system.
-
Add the 2-hydroxyacetophenone oxime (1.0 eq) portion-wise to the stirred suspension, maintaining the temperature below 40°C with an ice bath.
-
Causality: Zinc metal in the presence of an acid acts as a potent reducing agent, capable of reducing the C=N bond of the oxime to the corresponding primary amine. This method is often preferred for its efficiency and operational simplicity over catalytic hydrogenation for this substrate.
-
After the addition is complete, stir the mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Adjust the pH of the filtrate to >10 with a strong base (e.g., NaOH solution) to deprotonate the amine and precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic 2-(1-aminoethyl)phenol.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution is a robust and scalable method for separating enantiomers.[7][8] It relies on the principle that enantiomers react with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Caption: Formation of a chiral catalyst from (S)-2-(1-Aminoethyl)phenol.
-
Dissolve (S)-2-(1-Aminoethyl)phenol (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of salicylaldehyde (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the bright yellow imine product is often visually apparent.
-
The product may precipitate from the solution upon formation. If not, the solvent can be removed under reduced pressure.
-
The resulting Schiff base ligand can be purified by recrystallization from a suitable solvent like ethanol.
Safety and Handling
Proper handling of (S)-2-(1-Aminoethyl)phenol is crucial for laboratory safety. While a specific safety data sheet (SDS) for the enantiopure compound may be sparse, data from related structures (e.g., hydrochloride salt, racemic mixture, and other aminophenols) provides a strong basis for a conservative safety protocol. [9][10][11] Table 4: Hazard and Safety Information
| Category | Recommendation |
|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. [9][10] H315: Causes skin irritation. [9] H319: Causes serious eye irritation. [9] H335: May cause respiratory irritation. [9][11] H341: Suspected of causing genetic defects. [10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory. Work should be performed in a certified chemical fume hood. |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Avoid generating dust. Use only in a well-ventilated area. |
| Storage | Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area. [1]Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Protect from light. |
| First Aid Measures | If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. [9]In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician. [9]In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [9]If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [9] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste. |
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